

A Comparative Spectroscopic Guide to 2-Bromoallyl Alcohol Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2-Bromoallyl alcohol*

Cat. No.: *B1196351*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

In synthetic chemistry and pharmaceutical development, the precise structural elucidation of isomers is paramount. Subtle variations in atomic arrangement can drastically alter a molecule's reactivity, biological activity, and safety profile. This guide provides a detailed spectroscopic comparison of 2-bromo-2-propen-1-ol and its isomers, (E/Z)-3-bromo-2-propen-1-ol, offering a robust framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structures and Isomeric Forms

The primary isomers of interest are positional and geometric isomers. 2-Bromo-2-propen-1-ol features a bromine atom on the central carbon of the allyl group. In contrast, 3-bromo-2-propen-1-ol has the bromine atom on the terminal carbon, leading to the possibility of (E) and (Z) geometric isomers.

H₂C=

C(Br)

—CH₂OH

BrHC=

CH

—CH₂OH

(Z)-3-Bromo-2-propen-1-ol

BrHC=

CH

—CH₂OH[Click to download full resolution via product page](#)

Caption: Molecular structures of **2-bromoallyl alcohol** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these isomers due to its sensitivity to the local electronic environment of each proton and carbon nucleus.

¹H NMR Spectroscopy: A Tale of Chemical Shifts and Couplings

The position of the bromine atom dramatically influences the chemical shifts of the vinylic (=CH) and allylic (-CH₂) protons. The electronegativity of bromine deshields adjacent protons, shifting their signals downfield (to a higher ppm value).[1][2]

Key Differentiating Features:

- 2-Bromo-2-propen-1-ol: This isomer is distinguished by two vinylic protons on the same carbon (geminal protons), which appear as two distinct signals due to their different

environments relative to the C-Br and C-OH bonds. The allylic protons (-CH₂OH) will appear as a singlet or a doublet depending on the coupling to the hydroxyl proton.

- (E/Z)-3-Bromo-2-propen-1-ol: These isomers each have two vinylic protons on adjacent carbons. The key differentiator is the coupling constant (J-value) between them. The trans coupling in the (E)-isomer is significantly larger (typically 12-18 Hz) than the cis coupling in the (Z)-isomer (typically 6-12 Hz). The proton on the bromine-bearing carbon (Br-CH=) will be significantly downfield compared to the other vinylic proton.

Table 1: Comparative ¹H NMR Data (Predicted and Reported Ranges in CDCl₃)

Isomer	Proton Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
2-Bromo-2-propen-1-ol	=CH ₂ (a)	5.6 - 5.8	s or d	~1-2
	=CH ₂ (b)	5.4 - 5.6	s or d	~1-2
	-CH ₂ OH	4.2 - 4.4	s or d	-
	-OH	Variable	s (broad)	-
(E)-3-Bromo-2-propen-1-ol	Br-CH=	6.2 - 6.4	dt	~13 (trans), ~1.5
	=CH-CH ₂	6.0 - 6.2	dt	~13 (trans), ~5
	-CH ₂ OH	4.1 - 4.3	dd	~5, ~1.5
	-OH	Variable	s (broad)	-
(Z)-3-Bromo-2-propen-1-ol	Br-CH=	6.1 - 6.3	dt	~7 (cis), ~1.5
	=CH-CH ₂	5.9 - 6.1	dt	~7 (cis), ~6
	-CH ₂ OH	4.2 - 4.4	dd	~6, ~1.5
	-OH	Variable	s (broad)	-

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. The carbon atom directly bonded to bromine (C-Br) will be significantly shifted compared to the other carbons.

Key Differentiating Features:

- 2-Bromo-2-propen-1-ol: The C-Br signal will be for a quaternary vinylic carbon (=C(Br)-), appearing around 125-135 ppm.
- (E/Z)-3-Bromo-2-propen-1-ol: The C-Br signal corresponds to a vinylic methine carbon (=CHBr) and will appear further upfield, typically in the 105-115 ppm range. The chemical shifts of the other vinylic carbon and the allylic carbon will also show subtle differences between the E and Z isomers.

Table 2: Comparative ¹³C NMR Data (Predicted and Reported Ranges in CDCl₃)

Isomer	Carbon Assignment	Predicted Chemical Shift (δ) ppm
2-Bromo-2-propen-1-ol	=C(Br)	128 - 132
=CH ₂		118 - 122
-CH ₂ OH		65 - 69
(E)-3-Bromo-2-propen-1-ol	=CHBr	108 - 112
=CH-CH ₂		130 - 134
-CH ₂ OH		60 - 64
(Z)-3-Bromo-2-propen-1-ol	=CHBr	106 - 110
=CH-CH ₂		128 - 132
-CH ₂ OH		58 - 62

Infrared (IR) Spectroscopy

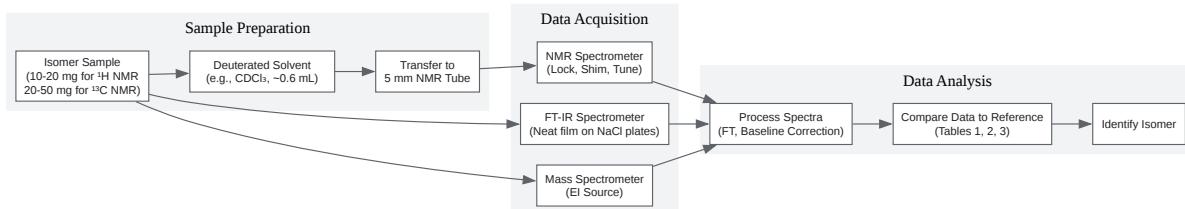
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not distinguish between the E/Z isomers of 3-bromo-2-propen-1-ol as definitively as NMR, it can easily differentiate the 2-bromo and 3-bromo positional isomers.

Key Differentiating Features:

- O-H Stretch: All isomers will show a characteristic broad absorption in the 3200-3600 cm^{-1} region due to the hydroxyl group's O-H stretch.[3][4][5]
- C=C Stretch: The C=C double bond stretch appears around 1620-1660 cm^{-1} .
- C-H Bending (Out-of-Plane): This is a crucial region for differentiation.
 - 2-Bromo-2-propen-1-ol: The geminal $=\text{CH}_2$ group will give a strong absorption band around 890-910 cm^{-1} .
 - (E)-3-Bromo-2-propen-1-ol: The trans C=C bond results in a strong band around 960-980 cm^{-1} .
 - (Z)-3-Bromo-2-propen-1-ol: The cis C=C bond gives a weaker absorption around 675-730 cm^{-1} .
- C-Br Stretch: This vibration occurs in the fingerprint region, typically between 500-650 cm^{-1} , and can be used for confirmation.

Table 3: Key IR Absorption Frequencies (cm^{-1})

Vibration	2-Bromo-2-propen-1-ol	(E)-3-Bromo-2-propen-1-ol	(Z)-3-Bromo-2-propen-1-ol
O-H Stretch (broad)	3200-3600	3200-3600	3200-3600
C-H Stretch (sp^2)	3050-3150	3050-3150	3050-3150
C=C Stretch	~1645	~1655	~1650
C-H Bend (out-of-plane)	~900 (strong)	~970 (strong)	~700 (medium)
C-O Stretch	1020-1080	1010-1070	1000-1060


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns. All isomers have the same molecular formula (C_3H_5BrO) and thus the same molecular weight (136.98 g/mol). The key to differentiation lies in the fragmentation patterns.

Key Differentiating Features:

- Molecular Ion (M^+): All isomers will exhibit a characteristic molecular ion peak cluster due to the two stable isotopes of bromine, ^{79}Br and ^{81}Br , in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z values corresponding to $[M]^+$ and $[M+2]^+$.
- Fragmentation:
 - Loss of Bromine: A common fragmentation is the loss of a bromine radical ($\bullet Br$), leading to a cation at m/z 57 ($C_3H_5O^+$).
 - Loss of CH_2OH : Alpha cleavage, the breaking of the C-C bond adjacent to the oxygen, results in the loss of the $\bullet CH_2OH$ radical (mass 31). This would lead to a fragment ion $C_2H_2Br^+$ at m/z 105/107.
 - Loss of H_2O : Dehydration can occur, leading to a fragment at m/z 118/120.^[3]
 - Allylic Cleavage: The 3-bromo isomers are expected to readily lose a bromine atom to form a resonance-stabilized allyl cation precursor. The 2-bromo isomer might show a more prominent loss of the hydroxymethyl radical.

Experimental Protocols

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of isomers.

NMR Sample Preparation

- Weighing: Accurately weigh 10-20 mg of the liquid sample for ^1H NMR or 20-50 mg for ^{13}C NMR.[6][7]
- Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.[6]
- Transfer: Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[7][8]
- Capping: Cap the NMR tube securely to prevent solvent evaporation.[6]

IR Sample Preparation (Neat Liquid)

- Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.[9]
- Sample Application: Place one drop of the neat liquid sample onto the center of one salt plate.[9][10]

- Assembly: Place the second salt plate on top, gently spreading the liquid into a thin, uniform film.[9][11]
- Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum.[9]

Instrument Acquisition

- NMR: Acquire spectra on a 400 MHz or higher spectrometer. For ¹H NMR, use a standard pulse sequence with 16-32 scans. For ¹³C NMR, use a proton-decoupled sequence with a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.[12]
- IR: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹, averaging at least 16 scans.[13]
- MS: Use an electron ionization (EI) source, typically at 70 eV, to generate fragment ions.

Conclusion

The differentiation of **2-bromoallyl alcohol** isomers is readily achievable through a combined spectroscopic approach. ¹H NMR provides the most definitive data, with chemical shifts and, crucially, coupling constants allowing for the clear distinction between all three isomers. ¹³C NMR corroborates these findings by mapping the unique carbon environments. IR spectroscopy serves as an excellent confirmatory technique, particularly through the distinct out-of-plane C-H bending vibrations. Finally, Mass Spectrometry confirms the molecular weight and provides fragmentation clues that support the proposed structures. By systematically applying these techniques, researchers can confidently identify and characterize these closely related but distinct chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 4. fiveable.me [fiveable.me]
- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Guide to 2-Bromoallyl Alcohol Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1196351#spectroscopic-comparison-of-2-bromoallyl-alcohol-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com